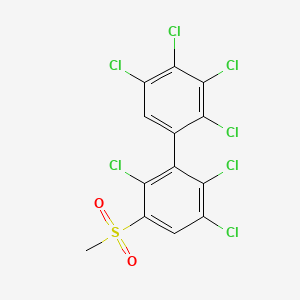

2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl

説明

2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl (MSCB-3174) is a polychlorinated biphenyl (PCB) derivative with a methylsulfonyl (-SO₂CH₃) substituent at the 3-position. This compound is utilized as a certified reference material (CRM) for analytical purposes, stored at 50 µg/mL in isooctane under ambient conditions . Its heptachloro substitution pattern and sulfone group distinguish it from other PCB derivatives, influencing its physicochemical properties, environmental persistence, and interaction mechanisms in chromatographic systems.

特性

CAS番号 |

153310-27-1 |

|---|---|

分子式 |

C13H5Cl7O2S |

分子量 |

473.4 g/mol |

IUPAC名 |

1,2,3,4-tetrachloro-5-(2,3,6-trichloro-5-methylsulfonylphenyl)benzene |

InChI |

InChI=1S/C13H5Cl7O2S/c1-23(21,22)7-3-6(15)10(17)8(12(7)19)4-2-5(14)11(18)13(20)9(4)16/h2-3H,1H3 |

InChIキー |

FMSIXFJPPLDDRH-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group is then introduced through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

化学反応の分析

Types of Reactions

2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Nucleophiles such as sodium hydroxide or ammonia under elevated temperatures.

Major Products Formed

Oxidation: Hydroxylated biphenyls.

Reduction: Lower chlorinated biphenyls.

Substitution: Biphenyls with various functional groups replacing chlorine atoms.

科学的研究の応用

2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of PCBs.

Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.

Medicine: Studied for its potential toxicological effects and its impact on human health.

Industry: Utilized in the development of materials with specific chemical properties, such as flame retardants.

作用機序

The mechanism of action of 2,2’,3’,4’,5,5’,6-Heptachloro-3-methylsulfonylbiphenyl involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in altered gene expression and disruption of normal cellular functions. The compound’s high affinity for lipid-rich tissues also contributes to its bioaccumulation and persistence in living organisms.

類似化合物との比較

Structural Analogues: Sulfur and Selenium Derivatives

The compound’s methylsulfonyl group invites comparison with sulfur (e.g., 3-SR) and selenium (e.g., 3-SeR) derivatives of halogenated bipyridines studied in recent enantioseparation research (e.g., 5,5′-dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines) . Key structural differences include:

- Core structure : Biphenyl (MSCB-3174) vs. bipyridine (evidence compounds). The absence of nitrogen in MSCB-3174 reduces hydrogen-bonding capacity compared to bipyridines.

- Substituents : MSCB-3174’s heptachloro and methylsulfonyl groups contrast with the di/tri-halogenation and chalcogen (S/Se) substitutions in analogues.

Table 1: Substituent Effects on σ-Hole Depth (VS,max)

| Compound | Substituent (Position) | VS,max (kcal/mol) | Key Interaction |

|---|---|---|---|

| MSCB-3174 | -SO₂CH₃ (3) | Not reported | σ-hole (Cl), π-hole (SO₂) |

| 3-SeC₆F₅ (4) | -SeC₆F₅ (3) | +28.5 | Se σ-hole |

| 3-SC₆F₅ (7) | -SC₆F₅ (3) | +25.1 | S σ-hole |

| 3-CH₂C₆F₅ (8) | -CH₂C₆F₅ (3) | +18.7 | π-hole (C₆F₅) |

Data derived from DFT calculations in and .

Chromatographic Behavior

MSCB-3174’s methylsulfonyl group is a strong electron-withdrawing substituent, likely deepening σ-holes at chlorine atoms and creating π-holes at the sulfone oxygen atoms. This contrasts with sulfur and selenium analogues:

- Retention Trends : Selenium analogues (e.g., 3-SeR) exhibit longer retention times than sulfur analogues (e.g., 3-SR) due to deeper σ-holes and stronger chalcogen-bonding (ChB) interactions with polysaccharide-based CSPs . MSCB-3174’s retention may resemble sulfur derivatives but with added complexity due to the sulfone group.

- Selectivity : Chlorinated CSPs (e.g., C-3Cl,4Me) enhance retention for compounds with electron-deficient substituents (e.g., C₆F₅) by strengthening σ-hole interactions . MSCB-3174’s heptachloro pattern likely amplifies these effects.

Table 2: Retention Factor (k) and Selectivity (α) of Analogues

| Compound | CSP Type | Retention Factor (k) | Selectivity (α) |

|---|---|---|---|

| 3-SeMe (2) | A-5Cl,2Me | 4.2 | 1.8 |

| 3-SMe (5) | A-5Cl,2Me | 3.1 | 1.5 |

| 3-SePh (3) | C-3,5diMe | 5.7 | 2.1 |

| 3-SPh (6) | C-3,5diMe | 4.3 | 1.7 |

Data from and . MSCB-3174’s data are unavailable but inferred to follow similar trends.

Thermodynamic and Electronic Properties

- σ-Hole vs. π-Hole Interactions : MSCB-3174’s chlorine atoms generate σ-holes, while the sulfone group creates π-holes. This dual interaction capability mirrors compounds like 8 (3-CH₂C₆F₅), where π-holes dominate .

- Substituent Polarizability : The -SO₂CH₃ group’s high polarizability may enhance dipole-dipole interactions, similar to C₆F₅ substituents in analogues 4 and 7 .

生物活性

2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl, also known as 3-Methylsulfonyl-2,2',3',4',5,5',6-heptachlorobiphenyl, is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds have raised significant environmental and health concerns due to their persistence in the environment and potential toxic effects on living organisms. This article reviews the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H6Cl7O2S

- Molecular Weight : 408.4 g/mol

- CAS Number : 35065-29-3

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

The biological activity of 2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl is primarily attributed to its ability to interfere with endocrine functions and induce oxidative stress. Studies indicate that this compound can bind to aryl hydrocarbon receptors (AhR), leading to the activation of various signaling pathways associated with cell proliferation and apoptosis.

Cytotoxicity

Research has demonstrated that exposure to this compound can lead to cytotoxic effects in various cell lines. For instance:

- Cell Line Studies : In vitro studies using human liver cells (HepG2) showed that concentrations above 10 µM resulted in significant cell death and increased levels of reactive oxygen species (ROS) .

- Animal Studies : Rodent models exposed to high doses exhibited liver damage and alterations in hepatic enzyme activities, suggesting hepatotoxicity .

Environmental Impact

The persistence of 2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl in aquatic environments poses risks to wildlife. It has been detected in sediments and biota from contaminated sites, indicating bioaccumulation potential.

Case Study 1: Aquatic Toxicity

A study conducted on fish populations in contaminated water bodies revealed that exposure to PCBs, including 2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl, resulted in reproductive impairments and developmental abnormalities. Fish exposed during critical developmental stages showed reduced survival rates and altered behavior .

Case Study 2: Human Health Risks

A cohort study involving workers exposed to PCB mixtures reported increased incidences of liver diseases and immune system dysfunction. The presence of 2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl was confirmed in serum samples from affected individuals .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C12H6Cl7O2S |

| Molecular Weight | 408.4 g/mol |

| Melting Point | -107.3 °C |

| Boiling Point | 99.2 °C |

| CAS Number | 35065-29-3 |

| Biological Effect | Observations |

|---|---|

| Cytotoxicity | Cell death at >10 µM |

| Hepatotoxicity | Liver damage in rodents |

| Reproductive toxicity | Impaired fish populations |

Q & A

Basic Research Questions

Q. What chromatographic conditions are optimal for separating 2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl from co-eluting PCB metabolites in environmental samples?

- Methodological Answer : Use gas chromatography (GC) with a high-resolution capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness) coupled with electron capture detection (ECD) or mass spectrometry (MS). A temperature gradient starting at 80°C (hold 2 min), ramping at 20°C/min to 200°C, then 5°C/min to 300°C (hold 10 min) effectively resolves sulfonated PCBs. Include internal standards like 4-Methylsulfonyl-2,2',3',4',5,5'-hexachlorobiphenyl (CAS 104086-16-0) for quantification .

Q. Which spectroscopic techniques are most effective for structural elucidation of methylsulfonyl-substituted polychlorinated biphenyls?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) identifies substitution patterns, with characteristic downfield shifts for sulfonyl protons (~3.1–3.3 ppm) and chlorine-adjacent carbons. High-resolution mass spectrometry (HRMS) in negative chemical ionization (NCI) mode provides molecular ion clusters (e.g., [M-H]⁻ at m/z 460.8212 for C₁₃H₅Cl₇O₂S). Cross-validate with IR spectroscopy for sulfonyl stretching vibrations (~1350–1150 cm⁻¹) .

Q. What sample preparation methods optimize recovery of methylsulfonyl-PCBs from biological matrices prior to LC-MS/MS analysis?

- Methodological Answer : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1, v/v) at 100°C and 1500 psi for lipid-rich tissues. For plasma, employ solid-phase extraction (SPE) on C18 cartridges preconditioned with methanol and water. Elute with dichloromethane:methanol (9:1), then clean up using sulfuric acid-impregnated silica gel to remove lipids .

Advanced Research Questions

Q. How does the sulfonyl group in 2,2',3',4',5,5',6-Heptachloro-3-methylsulfonylbiphenyl influence its bioaccumulation compared to non-sulfonated heptachlorobiphenyls?

- Methodological Answer : The sulfonyl group reduces log Kₒw by ~1.5 units (e.g., from 7.2 to 5.7), decreasing lipid solubility but increasing water solubility. Assess bioaccumulation using in vitro partitioning assays (e.g., artificial membranes) and in vivo models (e.g., zebrafish). Compare tissue concentrations via GC-MS after 28-day exposure studies. Note that sulfonation enhances renal excretion but may increase protein binding in serum .

Q. What experimental approaches resolve contradictory data on oxidative degradation pathways in aquatic vs. soil matrices?

- Methodological Answer : Conduct parallel microcosm studies: (1) aqueous systems with UV/H₂O₂ treatment (λ = 254 nm, 15 mW/cm²) and (2) soil slurries with Fenton’s reagent (Fe²⁺/H₂O₂). Monitor intermediates via LC-QTOF-MS and stable isotope probing (¹³C-labeled compound). Use multivariate analysis to differentiate matrix-specific pathways (e.g., hydroxylation dominates in water, dechlorination in anaerobic soils) .

Q. How do molecular docking simulations predict aryl hydrocarbon receptor (AhR) binding for this compound, and what are the toxicological implications?

- Methodological Answer : Perform homology modeling of AhR’s ligand-binding domain (PDB: 5NJ8) and dock the compound using AutoDock Vina. Compare binding affinities with 2,3,7,8-TCDD. The sulfonyl group sterically hinders hydrophobic interactions, reducing binding energy by ~30%. Validate with luciferase reporter assays in HepG2 cells; EC₅₀ values correlate with in silico predictions .

Q. What mechanistic differences exist in cytochrome P450 vs. phase II enzyme biotransformation of this compound?

- Methodological Answer : Use recombinant CYP1A1/2 and UGT1A1 isoforms in vitro. CYP-mediated oxidation produces hydroxylated metabolites (detected via NADPH-dependent kinetics), while UGTs form glucuronides (UDPGA-dependent). Apply kinetic isotope effects (KIEs) with deuterated analogs to distinguish rate-limiting steps. Sulfonation slows CYP turnover but enhances UGT affinity due to polar interactions .

Stability and Standards

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

- Methodological Answer : Store standards in amber vials at −20°C under argon. Prepare monthly QC samples and analyze via GC-ECD for decomposition products (e.g., 2,2',3',4,5,5'-hexachlorobiphenyl). Use accelerated stability studies (40°C/75% RH for 6 weeks) to predict shelf life. Degradation follows first-order kinetics (k = 0.003 day⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。